molecular formula C11H13Cl2N3O2S2 B3830704 [(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

Cat. No.: B3830704
M. Wt: 354.3 g/mol
InChI Key: IJNIAJPHTQSBGZ-VIZOYTHASA-N
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Description

[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group, a butan-2-ylideneamino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea typically involves the condensation of 2,5-dichlorobenzenesulfonyl chloride with butan-2-ylideneamino thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of [(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea.

    Thiourea derivatives: Compounds with similar thiourea moieties that exhibit comparable chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2S2/c1-7(15-16-11(14)19)4-5-20(17,18)10-6-8(12)2-3-9(10)13/h2-3,6H,4-5H2,1H3,(H3,14,16,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIAJPHTQSBGZ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
Reactant of Route 2
[(E)-4-(2,5-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

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